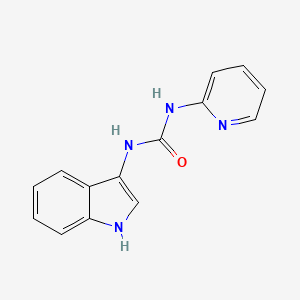
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea is a compound that belongs to the class of urea derivatives It features an indole moiety and a pyridine ring, which are connected through a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The urea linkage can participate in nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the urea linkage.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The indole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1H-indol-3-yl)-3-(pyridin-3-yl)urea
- 1-(1H-indol-3-yl)-3-(pyridin-4-yl)urea
- 1-(1H-indol-3-yl)-3-(quinolin-2-yl)urea
Uniqueness
1-(1H-indol-3-yl)-3-(pyridin-2-yl)urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. The combination of the indole and pyridine moieties provides a versatile scaffold for the development of new compounds with diverse biological activities.
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(18-13-7-3-4-8-15-13)17-12-9-16-11-6-2-1-5-10(11)12/h1-9,16H,(H2,15,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSISMJFPNMSRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














